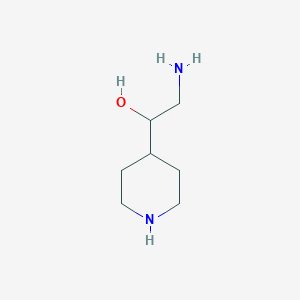

2-Amino-1-(piperidin-4-yl)ethanol

Description

2-Amino-1-(piperidin-4-yl)ethanol is a secondary amine and ethanolamine derivative featuring a piperidine ring substituted at the 4-position with an ethanolamine group. This compound is structurally characterized by a six-membered piperidine ring fused with an ethanol moiety, where the amino group is attached to the ethyl chain. Piperidine-based compounds are widely explored for their pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability .

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-amino-1-piperidin-4-ylethanol |

InChI |

InChI=1S/C7H16N2O/c8-5-7(10)6-1-3-9-4-2-6/h6-7,9-10H,1-5,8H2 |

InChI Key |

GJDNSJPKGKUKMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(piperidin-4-yl)ethanol typically involves the reaction of piperidine derivatives with amino alcohols. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods provide efficient and high-yield synthesis routes for producing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactions and microwave irradiation techniques are also employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(piperidin-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include substituted piperidines, ketones, aldehydes, and various amine derivatives .

Scientific Research Applications

2-Amino-1-(piperidin-4-yl)ethanol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(piperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK . These interactions can lead to the inhibition of cell migration, cell cycle arrest, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared below with structurally analogous ethanolamine derivatives containing piperidine, substituted phenyl, or modified alkyl/aryl groups. Key structural distinctions influence physicochemical properties, biological activity, and applications.

Table 1: Structural Features of 2-Amino-1-(piperidin-4-yl)ethanol and Analogues

Physicochemical Properties

The substituents significantly influence solubility, melting points, and bioavailability. Piperidine-containing derivatives generally exhibit higher polarity and water solubility compared to aromatic analogues.

Table 2: Physicochemical Properties

*Estimated based on molecular formula.

Piperidine Derivatives

- CNS Applications: Piperidine-ethanolamines are explored as ligands for sigma receptors or acetylcholinesterase inhibitors. The 4-amino-piperidine derivative (CAS 89850-72-6) may enhance blood-brain barrier penetration .

- Antimicrobial Potential: Piperidine-based compounds show activity against bacterial and fungal strains, as seen in Dinakaran et al.’s studies on hexahydroquinoline derivatives .

Aromatic Derivatives

- Cardiovascular Agents: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is a related compound of Midodrine Hydrochloride, a vasoconstrictor used for hypotension .

- Psychoactive Potential: Substituted phenyl-ethanolamines (e.g., 2,5-dimethoxy derivatives) are regulated under drug control laws due to hallucinogenic properties .

Fluorinated Derivatives

- Metabolic Stability: Fluorine atoms in 2-Amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7) enhance metabolic resistance and receptor binding affinity, making it valuable in anticancer or antiviral drug design .

Key Research Findings

- Structure-Activity Relationship (SAR) : Fluorine or methoxy substituents on phenyl rings increase lipophilicity and target affinity but reduce aqueous solubility .

- Toxicity Concerns: Piperidine derivatives with free amino groups (e.g., CAS 89850-72-6) may exhibit higher cytotoxicity due to reactive intermediates .

Biological Activity

2-Amino-1-(piperidin-4-yl)ethanol, also referred to as (R)-1-(piperidin-4-yl)ethanol, is an organic compound notable for its potential biological activities, particularly in pharmacology. This compound features a piperidine ring and an amino alcohol moiety, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological implications, structure-activity relationships, and relevant case studies.

- Molecular Formula : C7H16N2O

- Molecular Weight : Approximately 129.20 g/mol

- Structure : Contains a piperidine ring attached to an ethanol moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential agonist for G protein-coupled receptors (GPCRs). These receptors are crucial in regulating various physiological processes, including glucose metabolism and insulin secretion, making this compound a candidate for further pharmacological investigation.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Piperidinoethanol | Contains a piperidine ring and ethanol group | Lacks the amino group at the first position |

| 2-(4-Aminopiperidin-1-yl)ethan-1-ol | Contains an amino group on the piperidine ring | More complex due to additional amino substitution |

| 2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol | Methylated piperidine derivative | Increased lipophilicity due to methyl substitution |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Contains trifluoromethyl and pyrimidine moieties | Targeted towards specific receptor interactions |

Pharmacological Implications

The interaction of this compound with GPCRs suggests its potential role in treating metabolic disorders. Studies have shown that derivatives of piperidine can modulate insulin release and enhance glucose homeostasis through these receptors. The compound's structure allows for diverse interactions with biological targets, which may lead to the development of novel therapeutic agents.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.